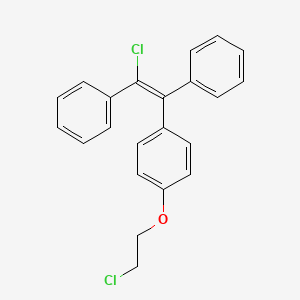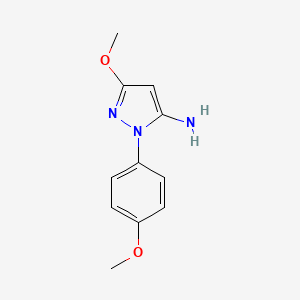
5-Methoxy-2-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-2-(4-methoxyphenyl)pyrazol-3-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of methoxy groups at the 5 and 4 positions on the pyrazole and phenyl rings, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(4-methoxyphenyl)pyrazol-3-amine typically involves the condensation of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine. This reaction is often carried out under mild conditions using a solvent such as tetrahydrofuran (THF) and a base like sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-2-(4-methoxyphenyl)pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium and conditions such as elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
5-methoxy-2-(4-methoxyphenyl)pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-methoxy-2-(4-methoxyphenyl)pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
- 3-(4-(dimethylamino)phenyl)-1-phenyl-1H-pyrazol-5-amine
Uniqueness
5-methoxy-2-(4-methoxyphenyl)pyrazol-3-amine is unique due to the presence of methoxy groups at specific positions, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
5-methoxy-2-(4-methoxyphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3O2/c1-15-9-5-3-8(4-6-9)14-10(12)7-11(13-14)16-2/h3-7H,12H2,1-2H3 |
Clave InChI |
OARKEDPXUPQWJU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=CC(=N2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine](/img/structure/B13865220.png)
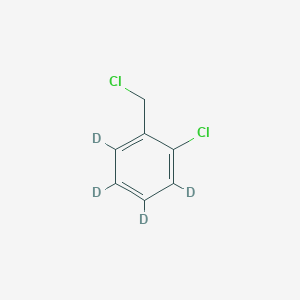
![(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-6-ethyl-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13865238.png)
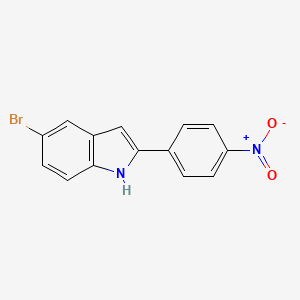
![(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13865253.png)
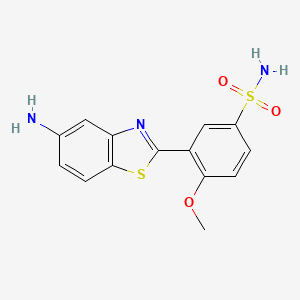
![12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene](/img/structure/B13865266.png)
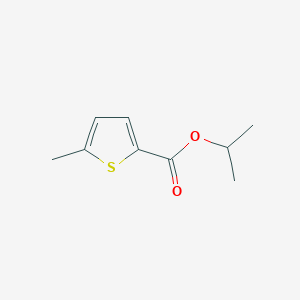


![3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B13865285.png)
![[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine](/img/structure/B13865287.png)
